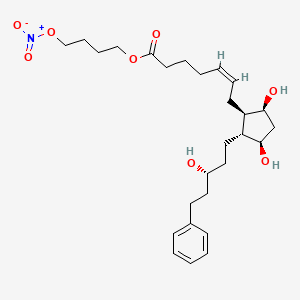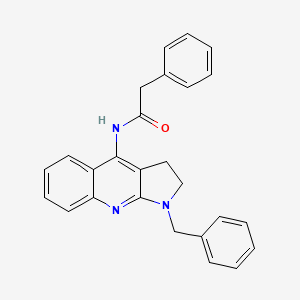
Unii-M7jjr8HX5D
Overview
Description
“Unii-M7jjr8HX5D” is also known as PGP-4008 . It is a selective P-glycoprotein inhibitor with a molecular weight of 393.5 Da . It is synthetic in nature and has the molecular formula C26H23N3O .
Physical And Chemical Properties Analysis
The molecular weight of “Unii-M7jjr8HX5D” is 393.5 Da . It has a molecular formula of C26H23N3O . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the search results.
Scientific Research Applications
P-Glycoprotein Inhibition
PGP-4008 is a selective P-glycoprotein (Pgp) inhibitor . Pgp is a protein that pumps foreign substances out of cells and plays a crucial role in drug resistance. By inhibiting Pgp, PGP-4008 can enhance the effectiveness of certain drugs, particularly in cancer treatment .
Overcoming Multiple Drug Resistance (MDR)
PGP-4008 has been identified as a potential modulator for overcoming MDR . It selectively inhibits the function of Pgp without modulating multidrug resistance-related protein 1 (MRP1), making it a promising candidate for improving the efficacy of chemotherapy .
Synergistic Effects with Doxorubicin
In combination with doxorubicin, an anticancer drug, PGP-4008 has shown synergistic effects . It enhances the effectiveness of doxorubicin, particularly in Pgp-mediated drug-resistant cells .
In Vivo Tumor Growth Inhibition
PGP-4008 has demonstrated the ability to inhibit tumor growth in a murine syngeneic Pgp-mediated MDR solid tumor model when given in combination with doxorubicin .
Absorption and Distribution
PGP-4008 is rapidly absorbed after intraperitoneal administration, with its plasma concentrations exceeding the in vitro effective dose for more than 2 hours . This property is beneficial for maintaining effective drug concentrations in the body.
Lack of Systemic Toxicity
Unlike cyclosporin A, another Pgp inhibitor, PGP-4008 does not cause systemic toxicity . This makes it a safer option for potential clinical applications.
Mechanism of Action
Target of Action
PGP-4008 is a selective and potent inhibitor of P-glycoprotein (Pgp) . P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and disposition .
Mode of Action
PGP-4008 effectively reverses Pgp mediated drug resistance in NCI/ADR cells .
Biochemical Pathways
The primary biochemical pathway affected by PGP-4008 is the efflux transport pathway mediated by P-glycoprotein . By inhibiting Pgp, PGP-4008 can increase the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It’s known that modulation of p-glycoprotein-mediated transport has significant pharmacokinetic implications for pgp substrates . These alterations may occur at the systemic (blood concentrations), regional (organ or tissue concentrations), or local (intracellular concentrations) level .
Result of Action
PGP-4008 inhibits tumor growth in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model when given in combination with Doxorubicin . It also enhances docetaxel-mediated growth inhibition and apoptosis .
Action Environment
It’s known that the efficacy of pgp inhibitors can be influenced by various factors, including the presence of other drugs and the physiological condition of the patient
properties
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
CAS RN |
365565-02-2 | |
| Record name | PGP-4008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PGP-4008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PGP-4008 and what is its mechanism of action?
A1: PGP-4008 is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, PGP-4008 prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is PGP-4008 in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that PGP-4008 effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, PGP-4008 demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of PGP-4008 been demonstrated in vivo?
A3: Yes, PGP-4008 has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, PGP-4008 significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, PGP-4008 did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using PGP-4008 in combination with other anticancer drugs?
A4: Research suggests that combining PGP-4008 with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of PGP-4008 significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of PGP-4008 to improve the efficacy of existing chemotherapy regimens.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)
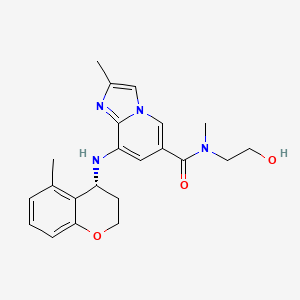
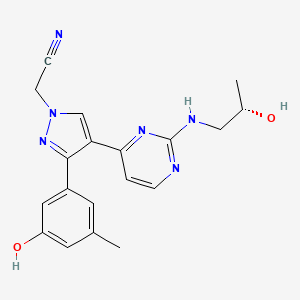


![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)
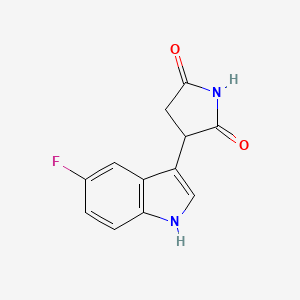

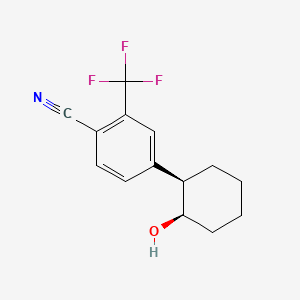
![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)


